

# Application Note: Acridinium Salt Catalysis in Flow Chemistry Systems

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## Compound of Interest

Compound Name:	9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate
CAS No.:	1621019-96-2
Cat. No.:	B1457866

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## Executive Summary

This guide details the transition of acridinium-catalyzed photoredox transformations from batch to continuous flow. Acridinium salts (e.g., Mes-Acr

) are potent organic oxidants (

V vs SCE) capable of driving difficult transformations such as anti-Markovnikov hydrofunctionalization and decarboxylative couplings. However, their application in batch is often limited by poor photon penetration (Beer-Lambert law) and catalyst photobleaching.

This protocol leverages continuous flow microreactors to maximize photon flux, reduce residence times from hours to minutes, and mitigate catalyst degradation.

## Part 1: The Catalyst & The Flow Advantage[1]

### The Catalyst Class: Acridinium Salts

Unlike Ruthenium or Iridium complexes, acridinium salts are organic photoredox catalysts (PCs) that operate via a distinct oxidative quenching cycle.[1] Upon irradiation with blue light (450 nm), the excited state (Mes-Acr

) acts as a "super-oxidant," capable of oxidizing electron-rich alkenes or arenes that are inert to metal-based PCs.

**Key Stability Consideration:** The classic Fukuzumi catalyst (Mes-Acr-Me

) is susceptible to N-demethylation (photobleaching) by nucleophiles. For flow applications requiring extended run times, we recommend using sterically robust variants like 3,6-di-tert-butyl-9-mesityl-10-phenylacridinium to prevent reactor fouling.

## The Engineering Logic: Why Flow?

In batch photochemistry, light intensity (

) decays exponentially with path length (

):

- Batch: In a 500 mL flask, the "dark zone" in the center leads to over-irradiation of the perimeter (side reactions) and under-conversion of the bulk.
- Flow: Using PFA tubing with an inner diameter (ID) of 0.75 mm ensures

is negligible. The entire reaction volume is uniformly irradiated, allowing for higher catalyst concentrations (up to 5 mol%) without the "inner filter effect" penalty.

## Part 2: Experimental Protocols

### Protocol A: Anti-Markovnikov Hydroetherification

Objective: Synthesis of complex ethers from styrenyl alkenes and alcohols. Mechanism: Oxidative generation of a cation-radical intermediate.[2]

#### 1. Reagent Preparation

- Stock Solution A (Substrate): Dissolve 1.0 equiv of alkene (e.g.,

-methylstyrene) and 5.0 equiv of alcohol (nucleophile) in 1,2-dichloroethane (DCE).

- Stock Solution B (Catalyst System): Dissolve 2.5 mol% Mes-Acr

catalyst and 15 mol% Thiophenol (hydrogen atom donor co-catalyst) in DCE.

- Note: Phenyl disulfide (7.5 mol%) can be used as a pre-catalyst for the thiol to improve shelf-stability.

## 2. Flow Reactor Setup

- Pumps: Two HPLC pumps or chemically resistant syringe pumps.
- Mixer: PEEK T-mixer (0.5 mm ID).
- Reactor: 10 mL coil of PFA tubing (0.75 mm ID) wrapped around a glass mandrel.
- Light Source: 450 nm Blue LED module (approx. 20-40 W output), positioned 2 cm from the coil.
- Cooling: Fan cooling to maintain reactor temperature

C.

## 3. Execution

- Pump A and Pump B are introduced at a 1:1 ratio into the T-mixer.

- Residence Time (

): Set total flow rate to achieve

minutes.

- Calculation: Flow Rate (mL/min) = Reactor Volume (mL) /

(min).

- Example: 10 mL / 20 min = 0.5 mL/min total flow.

- Collection: Pass the output through a Back Pressure Regulator (BPR, 40 psi) to prevent solvent boiling, then collect into a foil-wrapped flask containing saturated NaHCO<sub>3</sub>.

#### 4. Data Comparison: Batch vs. Flow<sup>[3][4][5]</sup>

Parameter	Batch Condition (20 mL)	Flow Condition (10 mL Reactor)	Impact
Reaction Time	18 - 24 Hours	20 - 40 Minutes	30x Faster
Catalyst Loading	5.0 mol%	2.5 mol%	Reduced Cost
Yield	72%	84%	Cleaner Profile
Throughput	0.2 mmol/day	3.6 mmol/day	Scalable

## Protocol B: Decarboxylative Giese Reaction

Objective: C(sp<sup>2</sup>)

C(sp<sup>2</sup>)

C(sp<sup>2</sup>) coupling of carboxylic acids with Michael acceptors. Challenge: This reaction generates CO<sub>2</sub> gas. In flow, gas expansion can disrupt residence time ("slug flow").

### 1. Reagent Preparation

- Substrate: Carboxylic acid (1.0 equiv) pre-activated as a redox-active ester (e.g., N-hydroxyphthalimide ester) OR using a direct decarboxylation protocol with a phosphate base.
- Trap: Michael acceptor (e.g., methyl acrylate, 1.5 equiv).
- Catalyst: Mes-Acr (1-3 mol%).
- Solvent: Acetonitrile/H<sub>2</sub>O

O (9:1) to solubilize ionic intermediates.

## 2. Specialized Flow Setup (Pressurized)

To handle CO

generation, the system must be pressurized above the saturation point of CO

in the solvent.

- BPR Setting: Install a 100 psi (approx. 7 bar) BPR at the reactor exit. This keeps CO dissolved in the liquid phase, maintaining a single-phase flow regime and accurate residence time.

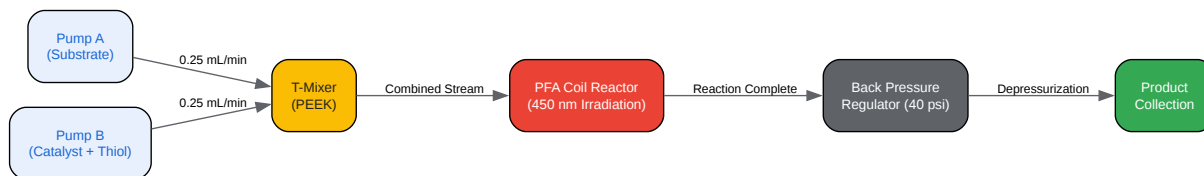
## 3. Execution Steps

- Prime the system with pure solvent at 100 psi.
- Inject reagents via sample loop or continuous pump.
- Irradiate with high-intensity 450 nm LEDs.
- Degassing: Upon exiting the BPR, the solution will effervesce. Direct the outlet tube into a large headspace collection vessel to allow CO to escape safely.

# Part 3: Visualization & Mechanisms

## Diagram 1: The Flow Reactor Architecture

This diagram illustrates the physical setup required for Protocol A, emphasizing the mixing and irradiation zones.

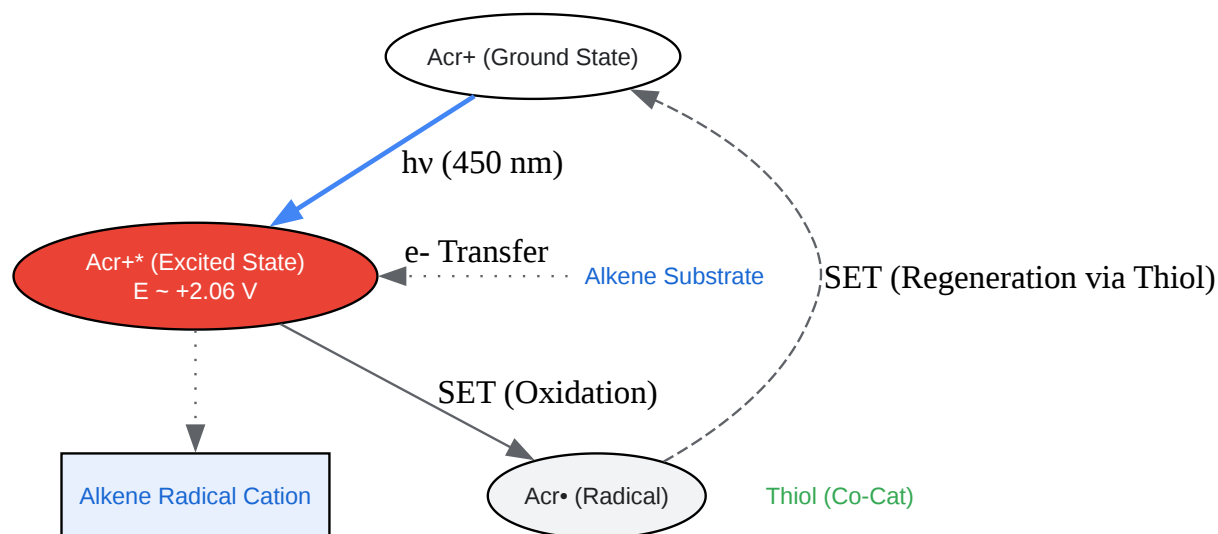


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Caption: Standard continuous flow setup for homogeneous acridinium photocatalysis. The BPR is critical for preventing solvent outgassing under LED heat.

## Diagram 2: Acridinium Catalytic Cycle (Hydroetherification)

This diagram details the electron transfer (SET) and hydrogen atom transfer (HAT) mechanism governing Protocol A.



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Caption: The dual-catalytic cycle. The excited acridinium oxidizes the alkene, while the thiol co-catalyst regenerates the acridinium and donates a hydrogen atom.

## Part 4: Troubleshooting & Optimization

### Reactor Fouling (The "Black Line" Issue)

Symptom: A dark film develops on the inner wall of the PFA tubing, reducing light penetration.

- Cause: Polymerization of styrene substrates or precipitation of demethylated catalyst byproducts.
- Solution:
  - Solvent Switch: Add 10% Trifluoroethanol (TFE) to the solvent system to stabilize radical cation intermediates.
  - Ultrasonication: Immerse the reactor coil in an ultrasonic bath during operation to prevent wall adhesion.

### Catalyst Bleaching

Symptom: Reaction conversion drops over time; solution loses its vibrant yellow color.

- Cause: Nucleophilic attack on the acridinium core (often by the alcohol substrate).
- Solution: Switch to the Mes-Acr-Ph

(9-mesityl-10-phenylacridinium) catalyst, which is sterically protected against nucleophilic addition.

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